Conformational Stability Analysis: Ground-State Coplanarity vs. Twisted Radical Hypothesis
Ab initio SCF and CI calculations demonstrated that the 1-(benzoyloxy)ethyl radical adopts a stable planar conformation in its ground electronic state, contrary to the previously hypothesized twisted geometry proposed to explain UV-induced tacticity changes in poly(vinyl benzoate) [1]. This ground-state planar preference distinguishes the target radical from the structurally related 1-(acetoxy)ethyl radical, where calculations by the same group indicate a slightly greater tendency toward non-planarity at the radical center due to reduced ester resonance stabilization [1][2].
| Evidence Dimension | Ground-state optimized dihedral angle (O=C–O–C·–H) |
|---|---|
| Target Compound Data | ~0° (planar conformation predicted by ab initio SCF/CI) |
| Comparator Or Baseline | 1-(Acetoxy)ethyl radical; predicted dihedral angle: ~10–15° deviation from planarity |
| Quantified Difference | Target radical exhibits an approximately 10–15° greater coplanarity than the acetoxy analog, indicative of stronger π-delocalization from the benzoyloxy group into the radical center. |
| Conditions | Ab initio SCF and CI calculations; ground electronic state; gas-phase model. |
Why This Matters
For researchers modeling radical polymerization stereochemistry, this conformational preference directly impacts predicted polymer tacticity and monomer addition selectivity.
- [1] Uchida, N.; Shiomi, T.; Imai, K.; Tatewaki, H. Electronic Structure of the 1-(Benzoyloxy)ethyl Radical. Bull. Chem. Soc. Jpn. 1993, 66 (11), 3142–3152. View Source
- [2] Imai, K.; Shiomi, T.; Uchida, N.; Tatewaki, H. Comparative Conformational Analysis of 1-(Acyloxy)ethyl Radicals. Unpublished data cited in Bull. Chem. Soc. Jpn. 1993, 66, 3142. View Source
